2,3,4-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-17-5-4-16(18(25-2)19(17)26-3)20(23)22-10-13-8-15(11-21-9-13)14-6-7-27-12-14/h4-9,11-12H,10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHSOFXETIQDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The thiophene and pyridine moieties can be introduced through various heterocyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Materials Science: The presence of the thiophene ring makes this compound a potential candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide would depend on its specific biological target. For instance, if it acts as an inhibitor of a particular enzyme, it would likely bind to the active site and prevent substrate binding. The trimethoxy groups could enhance binding affinity through hydrophobic interactions, while the thiophene-pyridine moiety could participate in π-π stacking interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trimethoxybenzamide Scaffolds
(a) 3,4,5-Trimethoxy-N-(1-(3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl)Cyclohexyl)Benzamide (CAS 1396635-04-3)
- Key Differences : The methoxy groups are positioned at 3,4,5 on the benzamide, creating a distinct electronic profile compared to the 2,3,4-isomer. The heterocyclic component includes a 1,2,4-oxadiazole ring and a cyclohexyl group, which may improve lipophilicity and conformational rigidity.
- Molecular Weight : 443.52 g/mol .
(b) N-[(4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl]-3,4,5-Trimethoxybenzamide (CAS 149231-64-1)
- Key Differences: The benzamide has 3,4,5-trimethoxy substitution, and the pyridine ring is part of a dihydropyridinone system.
Analogues with Varied Substituents and Heterocycles
(a) 3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (Compound 4d)
- Key Differences : Replaces trimethoxy groups with 3,4-dichloro substituents, increasing electronegativity and lipophilicity. The thiazole-morpholine component enhances solubility and may modulate kinase or protease inhibition .
(b) MS275 (Entinostat)
- Structure: Pyridin-3-ylmethyl 4-(2-aminophenylcarbamoyl)benzylcarbamate.
- Key Differences: A carbamate-linked benzamide with a pyridine ring. The 2-aminophenyl group confers histone deacetylase (HDAC) inhibitory activity, particularly against Class I HDACs.
- Biological Relevance : Clinically validated HDAC inhibitor, highlighting the importance of carbamate and pyridine motifs in epigenetic modulation .
Physicochemical and Pharmacokinetic Considerations
- In contrast, 3,4-dichloro substituents (e.g., Compound 4d) increase electron-withdrawing character, altering binding kinetics .
- Heterocyclic Influence : Thiophene (in the main compound) contributes to aromatic stacking but may increase susceptibility to oxidative metabolism. Oxadiazole (CAS 1396635-04-3) offers metabolic resistance, while thiazole (Compound 4d) balances solubility and rigidity .
Biological Activity
2,3,4-Trimethoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound characterized by its unique chemical structure, which includes a benzamide core with methoxy substitutions and a thiophene-pyridine moiety. This compound has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The molecular formula of this compound is . The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyridine and thiophene rings have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cell proliferation and survival pathways. For example, certain derivatives have been shown to inhibit tubulin polymerization, which is critical for mitosis.
-
Case Studies :
- A study demonstrated that related compounds exhibited IC50 values ranging from 0.92 µM to 1.5 µM against different cancer cell lines such as HCT-15 (colon cancer) and MDA-MB-435 (melanoma) .
- Another investigation highlighted the efficacy of similar benzamide derivatives in inhibiting growth in prostate and breast cancer models, achieving IC50 values below those of standard chemotherapeutics .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with methoxy and thiophene groups have previously shown effectiveness against various bacterial strains.
- Research Findings :
- A review indicated that methoxy-substituted benzamides possess enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
- In vitro studies reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL for related compounds .
Comparative Analysis
To understand the biological activity of this compound better, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Type | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Pyridine-based | 0.95 | Moderate |
| Compound B | Thiophene-based | 1.18 | High |
| This compound | Benzamide | TBD | TBD |
The proposed mechanism involves the interaction with specific molecular targets such as:
- Enzymes : Inhibition of kinases or other enzymes critical for cancer cell survival.
- Receptors : Modulation of receptor activity that regulates apoptosis and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
